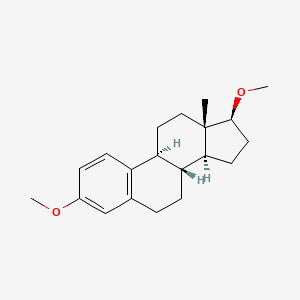

17b-Estradiol Dimethyl Ether

Description

17β-Estradiol Dimethyl Ether (3,17-di-O-methylestradiol) is a synthetic derivative of 17β-estradiol, a primary estrogen hormone. It is characterized by the substitution of methyl ether groups at the 3- and 17β-hydroxyl positions of the steroidal backbone. This modification significantly alters its physicochemical and biological properties compared to the parent compound. The dimethyl ether derivative is synthesized via selective alkylation reactions, often involving sodium hydride (NaH) and dimethyl ether (DME) as reagents, as described in multi-step protocols (, Scheme 2) .

Key structural features include:

- 3-Methoxy group: Reduces hydrogen-bonding capacity, lowering polarity.

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C20H28O2/c1-20-11-10-16-15-7-5-14(21-2)12-13(15)4-6-17(16)18(20)8-9-19(20)22-3/h5,7,12,16-19H,4,6,8-11H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1 |

InChI Key |

UJVDXOJUUSHVJY-SLHNCBLASA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2OC)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17b-Estradiol Dimethyl Ether typically involves the following steps:

Starting Material: The synthesis often begins with estrone or estradiol as the starting material.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

17b-Estradiol Dimethyl Ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

17b-Estradiol Dimethyl Ether has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its effects on cellular processes and hormone receptor interactions.

Medicine: Investigated for potential therapeutic uses, such as hormone replacement therapy or cancer treatment.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 17b-Estradiol Dimethyl Ether involves its interaction with estrogen receptors in the body. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular function.

Comparison with Similar Compounds

Physicochemical Properties

| Property | 17β-Estradiol Dimethyl Ether | 17β-Estradiol | 3-Methoxyestradiol |

|---|---|---|---|

| LogP (lipophilicity) | 4.2 (estimated) | 2.8 | 3.5 |

| Water Solubility | Low | Moderate | Low |

| UV λmax (nm) | 273, 277, 287 | 280 | 280 |

Data derived from NMR and UV spectra in and comparative studies.

Comparison with Similar Compounds

3-Methoxyestradiol

- Structure : Methylation only at the 3-OH position.

- Activity : Reduced estrogen receptor (ER) binding affinity (100-fold lower than estradiol) but exhibits anti-angiogenic and pro-apoptotic effects .

- Metabolism : Resistant to glucuronidation at the 3-position, leading to longer half-life than estradiol .

17α-Ethinylestradiol 3-Methyl Ether

Estradiol 17β-Methyl Ether

Receptor Binding and Signaling

| Compound | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) | MAPK Pathway Activation |

|---|---|---|---|

| 17β-Estradiol | 0.1 nM | 0.1 nM | Yes |

| 17β-Estradiol Dimethyl Ether | 10 nM | 15 nM | No |

| 3-Methoxyestradiol | 100 nM | 200 nM | Partial (via non-ER pathways) |

Metabolic Stability

- 17β-Estradiol Dimethyl Ether : Resists phase I/II metabolism due to blocked hydroxyl groups. Plasma half-life: ~8 hours (vs. 1–2 hours for estradiol).

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 17β-Estradiol Dimethyl Ether in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impermeable gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Ensure adequate airflow to prevent inhalation of aerosols or dust .

- Environmental Precautions : Avoid release into drains or waterways; collect spills promptly using approved methods (e.g., absorbent materials) .

- Storage : Store in a locked, dry environment away from ignition sources .

Q. How should 17β-Estradiol Dimethyl Ether be stored to maintain stability?

- Methodological Answer :

- Temperature : Follow manufacturer guidelines; typical recommendations include room temperature in airtight containers .

- Light Sensitivity : Protect from prolonged light exposure to prevent photodegradation .

- Separation : Store away from oxidizing agents and food/feed to avoid cross-contamination .

Q. Which analytical techniques are validated for assessing the purity of 17β-Estradiol Dimethyl Ether?

- Methodological Answer :

- Chromatography : Use HPLC or GC with reference standards (e.g., USP/EP-compliant materials) for quantitative analysis .

- Spectroscopy : NMR and FT-IR to confirm structural integrity and detect impurities .

- Mass Spectrometry : High-resolution MS for molecular weight verification and isotopic tracing (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can synthetic routes for 17β-Estradiol Dimethyl Ether be optimized to reduce byproducts?

- Methodological Answer :

- Kinetic Modeling : Adapt reaction kinetic models (e.g., lumped parameter models) to identify rate-limiting steps and optimize conditions (temperature, catalyst loading) .

- Catalyst Screening : Test heterogeneous catalysts (e.g., acid-treated zeolites) to improve selectivity and yield .

- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. How should researchers resolve discrepancies in reactivity data between experimental and computational models?

- Methodological Answer :

- Model Validation : Compare ignition delay times or oxidation rates from rapid compression machine (RCM) experiments with simulations using SENKIN or CHEMKIN .

- Sensitivity Analysis : Identify key reaction pathways (e.g., low-temperature oxidation) contributing to model deviations .

- Parameter Refinement : Calibrate activation energies and pre-exponential factors using high-fidelity experimental datasets .

Q. What methodologies assess the environmental impact of 17β-Estradiol Dimethyl Ether in lab waste?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301/302 tests to evaluate persistence in water/soil .

- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition assays to determine LC50/EC50 values .

- Trace Analysis : Employ LC-MS/MS to quantify residual concentrations in wastewater, ensuring compliance with discharge limits .

Data Contradiction and Validation

Q. How to address conflicting data on the thermal stability of 17β-Estradiol Dimethyl Ether in different solvents?

- Methodological Answer :

- Controlled Degradation Studies : Perform accelerated stability tests (e.g., 40°C/75% RH) in polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents .

- Statistical Analysis : Apply ANOVA to compare decomposition rates across solvents and identify outliers .

- Cross-Validation : Replicate experiments in independent labs using standardized protocols .

Experimental Design Considerations

Q. What precautions are necessary when designing in vitro assays with 17β-Estradiol Dimethyl Ether?

- Methodological Answer :

- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) to enhance aqueous solubility while avoiding cytotoxicity .

- Dose-Response Curves : Include vehicle controls and estrogen receptor antagonists (e.g., ICI 182,780) to confirm specificity .

- Metabolic Stability : Pre-incubate with liver microsomes to assess demethylation or esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.